molecular formula C10H10N2 B1279593 1-m-Tolyl-1H-pyrazole CAS No. 850380-23-3

1-m-Tolyl-1H-pyrazole

Cat. No. B1279593
M. Wt: 158.2 g/mol
InChI Key: QGIIQXAIUSWPDR-UHFFFAOYSA-N
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Description

1-m-Tolyl-1H-pyrazole is a chemical compound that belongs to the class of organic compounds known as pyrazoles. Pyrazoles are characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions. The 1-m-tolyl group refers to a methyl group attached to the benzene ring at the first position, which is then connected to the pyrazole ring.

Synthesis Analysis

The synthesis of pyrazole derivatives, such as 1-m-Tolyl-1H-pyrazole, can be achieved through various methods. One efficient approach involves the reaction of β-keto nitriles with hydrazines in the presence of a catalytic amount of p-toluene sulphonic acid using polyethylene glycol-400 as a reaction medium, which affords the corresponding 3-amino 1H pyrazoles in excellent yields . Another method includes a regiospecific synthesis that starts from commercially available materials like 4-methylaniline and malononitrile, proceeding through an iminophosphorane-mediated annulation followed by nucleophilic addition with amines to yield complex pyrazolo[4,3-d]pyrimidin-7(6H)-ones .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be characterized by various spectroscopic techniques and, in some cases, confirmed by X-ray diffraction crystallography. For instance, the compound 1-(2-chlorophenyl)-3-methyl-4-(p-tolylthio)-1H-pyrazol-5-ol, which shares a similar pyrazole core with 1-m-Tolyl-1H-pyrazole, crystallizes in the monoclinic crystal class and its structure has been determined using X-ray diffraction .

Chemical Reactions Analysis

Pyrazole derivatives can undergo a variety of chemical reactions. For example, 1-acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles, which are structurally related to 1-m-Tolyl-1H-pyrazole, can be synthesized from 2-alkyn-1-ones and then selectively transformed into 1-acyl-4-iodo-1H-pyrazoles through a room temperature ICl-induced dehydration/iodination process .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-m-Tolyl-1H-pyrazole derivatives can be inferred from related compounds. For example, the crystal and molecular structure analysis of a tolylthiopyrazol derivative provides insights into its crystalline properties, such as cell parameters and space group, which can affect its physical properties like solubility and melting point . The reactivity of the pyrazole ring in various chemical reactions, such as iodination or sulfenylation, also highlights the chemical versatility of these compounds .

Scientific Research Applications

Pyrazole Derivatives in Various Scientific Fields

  • Medicine and Agriculture

    • Pyrazoles hold a privileged status as versatile frameworks in various sectors of the chemical industry, including medicine and agriculture .
    • They have diverse biological activities, encompassing roles such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .
  • Organic Synthesis

    • Recent research has uncovered intriguing applications of the pyrazole structure in organic synthesis, where it acts as both a directing and transforming group .
    • Pyrazole serves as a fundamental element present in various small molecules, exhibiting a diverse array of agricultural and pharmaceutical activities .
  • Temperature-Controlled Divergent Synthesis

    • A general and practical temperature-controlled approach for the divergent synthesis of pyrazoles and 1-tosyl-1H-pyrazoles via electrophilic cyclization in the absence of transition-metal catalysts and oxidants was developed .
    • The desired products were obtained in moderate to excellent yields from common starting materials in both ionic liquids and ethanol by simply tuning the reaction temperature .
  • Inhibitors of Protein Glycation

    • Pyrazole derivatives are classified as inhibitors of protein glycation .
    • They exhibit properties such as anti-inflammatory, antibacterial, antifungal, anticancer, antidiabetic, antioxidant, antidepressant, anti-tuberculosis, and antiviral activities .
  • Antileishmanial and Antimalarial Activities

    • Some hydrazine-coupled pyrazoles have been synthesized and evaluated for their in vitro antileishmanial and in vivo antimalarial activities .
    • Compound 13 displayed superior antipromastigote activity (IC50 = 0.018) that was 174- and 2.6-fold more active than the standard drugs miltefosine (IC50 = 3.130) and amphotericin B deoxycholate (IC50 = 0.047) .
    • The target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .
  • Fungicides

    • The 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-acyl group has been the most outstanding acyl moiety group in recent years .
    • A number of excellent commercial fungicides with this group were successfully developed, such as: isopyrazam (Syngenta, 2010), sedaxane (Syngenta, 2011), bixafen (Bayer, 2011), fluxapyroxad (BASF, 2012) and benzovindiflupyr (Syngenta, 2012) .
  • Inhibitors of Protein Glycation

    • Pyrazole derivatives are classified as inhibitors of protein glycation .
    • They exhibit properties such as anti-inflammatory, antibacterial, antifungal, anticancer, antidiabetic, antioxidant, antidepressant, anti-tuberculosis, and antiviral activities .
  • Antileishmanial and Antimalarial Activities

    • Some hydrazine-coupled pyrazoles have been synthesized and evaluated for their in vitro antileishmanial and in vivo antimalarial activities .
    • Compound 13 displayed superior antipromastigote activity (IC50 = 0.018) that was 174- and 2.6-fold more active than the standard drugs miltefosine (IC50 = 3.130) and amphotericin B deoxycholate (IC50 = 0.047) .
    • The target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .
  • Fungicides

    • The 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-acyl group has been the most outstanding acyl moiety group in recent years .
    • A number of excellent commercial fungicides with this group were successfully developed, such as: isopyrazam (Syngenta, 2010), sedaxane (Syngenta, 2011), bixafen (Bayer, 2011), fluxapyroxad (BASF, 2012) and benzovindiflupyr (Syngenta, 2012) .

Safety And Hazards

“1-m-Tolyl-1H-pyrazole” is harmful if swallowed or inhaled, and it may cause skin and eye irritation. It may also cause respiratory irritation . Therefore, it is recommended to wear protective gloves/clothing/eye protection/face protection when handling this compound .

properties

IUPAC Name

1-(3-methylphenyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c1-9-4-2-5-10(8-9)12-7-3-6-11-12/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGIIQXAIUSWPDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90470359
Record name 1-m-Tolyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90470359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-m-Tolyl-1H-pyrazole

CAS RN

850380-23-3
Record name 1-m-Tolyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90470359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
40
Citations
RH Hsiao, CC Tseng, JJ Xie, SE Tsai, N Uramaru… - Tetrahedron, 2019 - Elsevier
A novel and efficient redox reaction was developed to react 5-amino-1H-pyrazole-4-carbaldehyde with sodium nitrite (NaNO 2 ) in an acidic solution (HCl/MeOH) to generate 5-amino-4-…
Number of citations: 8 www.sciencedirect.com
C Santilli, SS Beigbaghlou, A Ahlburg… - European Journal of …, 2017 - Wiley Online Library
The substrate scope of the MnCl 2 ‐catalyzed cross‐coupling between aryl halides and Grignard reagents has been extended to several methyl‐substituted aryl iodides by performing …
B Zhao, Q Liang, H Ren, X Zhang, Y Wu… - European journal of …, 2020 - Elsevier
KDM5B (also known as PLU-1 and JARID1B) is 2-oxoglutarate and Fe 2+ dependent oxygenase that acts as a histone H3K4 demethylase, which is a key participant in inhibiting the …
Number of citations: 26 www.sciencedirect.com
VP Reddy, R Qiu, T Iwasaki, N Kambe - Organic letters, 2013 - ACS Publications
A straightforward and efficient method for the rhodium-catalyzed intermolecular oxidative cross-coupling of arenes and heteroarenes with thio- and selenophene derivatives (…
Number of citations: 92 pubs.acs.org
S Dongbang, JA Ellman - Angewandte Chemie International …, 2021 - Wiley Online Library
… We commenced our studies with an extensive exploration of reaction parameters with 1-m-tolyl-1H-pyrazole, isoprene, and N-cyanosuccinimide to form 4 a (see Table 1 and …
Number of citations: 20 onlinelibrary.wiley.com
Z Fang, B Mu, Y Liu, N Guo, L Xiong, Y Guo… - European journal of …, 2022 - Elsevier
AlkB homolog 5 (ALKBH5) is an RNA m 6 A demethylase involved in the regulation of genes transcription, translation and metabolism and has been considered as a promising …
Number of citations: 14 www.sciencedirect.com
SD Nale, RS Thombal, YR Lee - Asian Journal of Organic …, 2021 - Wiley Online Library
Ruthenium(II)‐catalyzed switchable ortho functionalization of 1‐arylpyrazoles with maleimides is developed in this study. This divergent reaction proceeds via five‐membered …
Number of citations: 11 onlinelibrary.wiley.com
DH Oliveira, TB Aquino… - Advanced Synthesis …, 2015 - Wiley Online Library
We describe herein an efficient protocol to synthesize selanyl‐substituted pyrazoles by cyclocondensation and copper‐catalyzed direct CH bond selenation reactions. The products …
Number of citations: 37 onlinelibrary.wiley.com
Q Zhang, M Yu, J Yuan, R Zhang, Y Liang… - The Journal of …, 2016 - ACS Publications
A formal [4 + 1] annulation of readily available α-arylhydrazonoketones and trimethylsulfoxonium iodide in the presence of cesium carbonate is described involving a sequential Corey–…
Number of citations: 24 pubs.acs.org
JA Kumar, G Saidachary, G Mallesham… - European Journal of …, 2013 - Elsevier
2-Oxo-2H-chromenylpyrazolecarboxylates (8a–h and 12a–zb) have been synthesized by [3 + 2] cycloaddition of 2H-chromenophenylhydrazones (7a–h and 11a–w) with diethyl/…
Number of citations: 88 www.sciencedirect.com

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